molecular formula C16H20N2 B3151973 (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine CAS No. 725226-26-6

(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine

Cat. No. B3151973
CAS RN: 725226-26-6
M. Wt: 240.34 g/mol
InChI Key: QYKOHSFAFQBWDF-UHFFFAOYSA-N
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Description

(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is a biochemical used for proteomics research . It has a molecular formula of C16H20N2 and a molecular weight of 240.34 .


Physical And Chemical Properties Analysis

(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine has a molecular weight of 240.34 . For more detailed physical and chemical properties, you may need to refer to material safety data sheets or similar resources.

Scientific Research Applications

Synthesis and Structural Properties

  • Polynuclear Spin Crossover Complexes : Tetranuclear compounds using derivatives of (pyridin-3-ylmethyl)amine, including tris(pyridin-2-ylmethyl)amine, have been synthesized and characterized. These compounds form square-shaped cations with distinct iron(II) sites, exhibiting a change of spin state from low-spin to high-spin state under certain conditions (Boldog et al., 2009).

Chemical Synthesis Applications

  • Multi-Component Tether Catalysis : A multi-component tether catalysis protocol for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles demonstrates the successful introduction of the pyridin-2-ylmethyl group in target compounds. This process involves a novel cascade reaction and decarboxylation mechanism, highlighting the utility of pyridin-2-ylmethyl derivatives in heterocyclic compound synthesis (Li et al., 2019).

Coordination Chemistry

  • Construction of Helical Silver(I) Coordination Polymers : Flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, have been used to construct helical silver(I) coordination polymers. These polymers feature one-dimensional helical chains, showcasing the ligand's ability to facilitate the construction of helical structures (Zhang et al., 2013).

Pharmaceutical Research

  • Antioxidant and Acetylcholinesterase Inhibitory Properties : Derivatives of γ-pyridinyl amines, including compounds like 4-methoxy-N-(pyridin-4-ylmethyl) aniline, have demonstrated good antioxidant activity and moderate acetylcholinesterase inhibitory properties. These findings indicate potential applications in designing new pyridine-based molecules with dual antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).

Luminescent Properties

  • Luminescent Properties of Coordination Polymers : Zinc(II) coordination polymers constructed from mixed isophthalic acid and flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, have been studied for their luminescent properties. These compounds exhibit strong emission intensities, indicating potential applications in luminescent materials (Zhao et al., 2015).

properties

IUPAC Name

1-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-13(2)16-7-5-14(6-8-16)10-18-12-15-4-3-9-17-11-15/h3-9,11,13,18H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKOHSFAFQBWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195087
Record name N-[[4-(1-Methylethyl)phenyl]methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725226-26-6
Record name N-[[4-(1-Methylethyl)phenyl]methyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725226-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(1-Methylethyl)phenyl]methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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